

A Comparative Guide to Red Dyes in Histology: Acid Red 183 in Focus

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Compound of Interest

Compound Name: C.I. Acid Red 183

Cat. No.: B1219784

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In the field of histology, the selection of appropriate dyes is paramount for accurate tissue component visualization and diagnosis. Red dyes, in particular, are essential as counterstains, providing a vibrant contrast to nuclear stains and highlighting cytoplasmic and extracellular features. This guide offers an objective comparison of Acid Red 183 with other commonly used red dyes in histology: Eosin Y, Safranin O, and Neutral Red. The comparison is based on available chemical properties, staining performance, and experimental protocols.

Overview of Red Dyes in Histology

Red dyes in histology are typically used to stain cytoplasm, connective tissue, and other acidophilic structures. The choice of dye depends on the specific tissue, the desired staining characteristics, and the other stains employed in the protocol. This guide aims to provide researchers, scientists, and drug development professionals with the necessary information to make an informed decision on the most suitable red dye for their experimental needs.

Comparison of Physicochemical Properties

A dye's chemical and physical properties dictate its solubility, tissue affinity, and stability. The following table summarizes the key properties of Acid Red 183 and its common alternatives.

Property	Acid Red 183	Eosin Y	Safranin O	Neutral Red
C.I. Number	18800[1]	45380	50240	50040[1]
Chemical Class	Monoazo, Metal Complex[2]	Xanthene	Azine	Azine[1]
Molecular Formula	$C_{16}H_{11}ClN_4Na_2O_8S_2 \cdot xCr$ [3]	$C_{20}H_6Br_4Na_2O_5$	$C_{20}H_{19}N_4Cl$	$C_{15}H_{17}ClN_4$
Molecular Weight	532.84 g/mol	691.85 g/mol	350.84 g/mol	288.78 g/mol
Appearance	Red powder	Red to brownish-red powder	Dark red to brown powder	Greenish-black powder
Solubility	Soluble in water	Soluble in water and alcohol	Soluble in water and ethanol	Soluble in water and ethanol
λ_{max} (nm)	494 nm	~517 nm in water	~530 nm in ethanol	~540 nm in ethanol

Performance Comparison

Quantitative comparative data for the histological performance of Acid Red 183 is limited in the available scientific literature. The following table summarizes the known performance characteristics of the compared dyes.

Performance Metric	Acid Red 183	Eosin Y	Safranin O	Neutral Red
Staining Intensity	Data not available. As a metal-complex dye, it is expected to provide strong, vibrant staining.	Provides a range of pink to red shades. Staining intensity is linearly proportional to the duration of staining.	Stains cartilage and mucin orange to red. Intensity is proportional to proteoglycan content.	Stains nuclei deep red and cytoplasm light red.
Photostability	High (inferred from data on similar metal-complex acid dyes like Acid Red 315).	Moderate. Can be susceptible to fading upon prolonged light exposure.	Good.	Moderate. Can undergo photolysis upon VIS and UV irradiation.
pH Stability	Stable in acidic to neutral solutions. May fade in alkaline environments.	Staining is pH-dependent, with optimal staining occurring in a slightly acidic solution (pH 4.5-5.5).	Staining is influenced by pH.	Acts as a pH indicator, changing from red to yellow between pH 6.8 and 8.0.
Primary Target	Expected to stain acidophilic tissue components such as cytoplasm and connective tissue.	Cytoplasm, connective tissue, red blood cells.	Cartilage, mucin, mast cell granules.	Lysosomes, nuclei, Nissl granules.

Experimental Protocols

Detailed methodologies for histological staining are crucial for reproducibility. Below are the protocols for each of the discussed red dyes.

Proposed Protocol for Acid Red 183 Staining (for Paraffin-Embedded Sections)

Disclaimer: The following is a proposed protocol based on general principles for acid dyes and requires optimization for specific applications.

Solutions:

- Acid Red 183 Staining Solution (0.5% w/v): Dissolve 0.5 g of Acid Red 183 powder in 100 mL of distilled water. Add 0.5 mL of glacial acetic acid.
- Differentiating Solution (0.2% Acetic Acid): Add 0.2 mL of glacial acetic acid to 100 mL of distilled water.

Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Stain in a nuclear stain (e.g., Weigert's Hematoxylin) for 5-10 minutes.
- Wash in running tap water.
- Differentiate in 1% acid alcohol if necessary.
- Wash in running tap water and "blue" the sections.
- Wash in running tap water.
- Counterstain with 0.5% Acid Red 183 solution for 3-5 minutes.
- Briefly rinse in the differentiating solution to remove excess stain.
- Wash in running tap water.
- Dehydrate through graded alcohols, clear in xylene, and mount.

Eosin Y Staining Protocol (for Paraffin-Embedded Sections)

Solutions:

- Eosin Y Staining Solution (1% w/v): Dissolve 1 g of Eosin Y in 100 mL of 95% ethanol. Add 0.5 mL of glacial acetic acid.

Procedure:

- Deparaffinize and rehydrate tissue sections to 70% ethanol.
- Stain in a nuclear stain (e.g., Harris' Hematoxylin) for 5-15 minutes.
- Wash in running tap water.
- Differentiate in 1% acid alcohol.
- Wash in running tap water and "blue" the sections.
- Wash in running tap water.
- Counterstain in 1% Eosin Y solution for 1-3 minutes.
- Dehydrate through graded alcohols (95% and 100%), clear in xylene, and mount.

Safranin O Staining Protocol (for Cartilage in Paraffin-Embedded Sections)

Solutions:

- Weigert's Iron Hematoxylin: Prepared fresh by mixing equal parts of Solution A (1% hematoxylin in 95% ethanol) and Solution B (4% ferric chloride in distilled water with 1% hydrochloric acid).
- 0.05% Fast Green FCF Solution: Dissolve 0.05 g of Fast Green FCF in 100 mL of distilled water.

- 1% Acetic Acid Solution: Add 1 mL of glacial acetic acid to 99 mL of distilled water.
- 0.1% Safranin O Solution: Dissolve 0.1 g of Safranin O in 100 mL of distilled water.

Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Stain in Weigert's Iron Hematoxylin for 10 minutes.
- Wash in running tap water for 10 minutes.
- Stain in 0.05% Fast Green FCF solution for 5 minutes.
- Rinse quickly in 1% acetic acid solution.
- Stain in 0.1% Safranin O solution for 5 minutes.
- Dehydrate through graded alcohols, clear in xylene, and mount.

Neutral Red Staining Protocol (for Paraffin-Embedded Sections)

Solutions:

- Neutral Red Staining Solution (1% w/v): Dissolve 1 g of Neutral Red in 100 mL of distilled water. Add 0.5 mL of glacial acetic acid.

Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- Stain in the Neutral Red solution for 1-5 minutes.
- Rinse briefly in distilled water.
- Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Visualizations

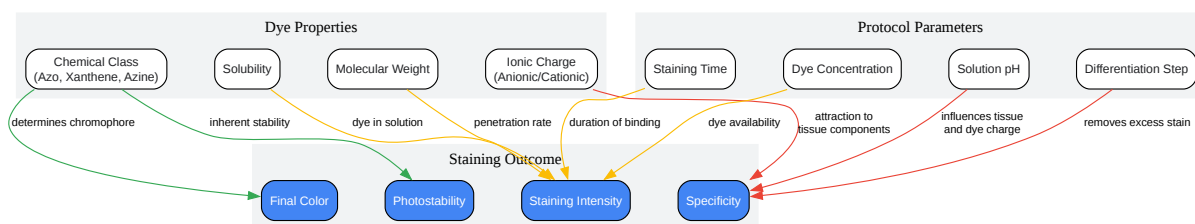
Experimental Workflow for Histological Staining



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Caption: A generalized workflow for the preparation, staining, and analysis of paraffin-embedded tissue sections.

Logical Relationship of Dye Properties and Staining Outcome



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Caption: The interplay between a dye's intrinsic properties and protocol parameters determines the final staining outcome.

Conclusion

The selection of a red dye for histological applications is a critical step that influences the final visualization and interpretation of tissue sections. While Eosin Y remains the most common counterstain in H&E staining, and Safranin O is a staple for cartilage analysis, other dyes like Neutral Red and Acid Red 183 offer alternative staining characteristics.

Acid Red 183, a metal-complex azo dye, shows promise for histological applications due to its expected vibrant color and high stability. However, the lack of specific histological protocols and quantitative performance data necessitates further research and validation. The proposed protocol in this guide serves as a starting point for researchers interested in exploring the potential of Acid Red 183 in their studies. As with any histological stain, optimization of the protocol for specific tissues and applications is crucial to achieve reliable and reproducible results.

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